molecular formula C12H9ClN4O2S3 B4406744 N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine

N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B4406744
M. Wt: 372.9 g/mol
InChI Key: DVPVQEFQMDIRHM-UHFFFAOYSA-N
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Description

N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the sulfonyl and amine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-4-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine
  • N-{5-chloro-4-[(4-methoxyphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine

Uniqueness

N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S3/c1-7-2-4-8(5-3-7)22(18,19)10-9(13)21-11(15-10)16-12-17-14-6-20-12/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPVQEFQMDIRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=NN=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine
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N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine
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N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine
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N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine
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N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine
Reactant of Route 6
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N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine

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